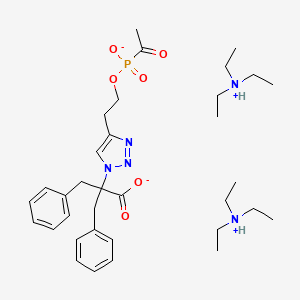
Antitumor agent-104
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-104 is a compound known for its ability to inhibit DNA damage repair in tumors. It achieves this by inhibiting the enzymatic activity of poly ADP ribose polymerase 1 (PARP1) and reducing the levels of poly ADP ribose (PAR) protein. Additionally, it suppresses the expression of cyclin-dependent kinase 12 (CDK12) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-104 involves multiple steps, including the introduction of functional groups that enable its antitumor activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that introduce the necessary functional groups for its activity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure the compound’s purity and efficacy. The exact methods are proprietary and not publicly available .
化学反応の分析
Types of Reactions
Antitumor agent-104 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates that retain the compound’s antitumor activity. These intermediates are further processed to yield the final active compound .
科学的研究の応用
Antitumor agent-104 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA damage repair and the role of PARP1 and CDK12 in this process.
Biology: It is used to investigate the cellular responses to DNA damage and the pathways involved in cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, particularly those that are resistant to conventional therapies.
Industry: It is used in the development of new antitumor drugs and in the study of drug resistance mechanisms .
作用機序
Antitumor agent-104 exerts its effects by inhibiting the enzymatic activity of PARP1, which is involved in the repair of DNA damage. By inhibiting PARP1, the compound prevents the repair of DNA damage in tumor cells, leading to cell death. Additionally, it suppresses the expression of CDK12, which is involved in the regulation of the cell cycle. This dual inhibition results in the accumulation of DNA damage and the inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Veliparib: A PARP inhibitor that is being investigated for its potential in cancer treatment.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
Antitumor agent-104 is unique in its dual inhibition of PARP1 and CDK12, which provides a more comprehensive approach to inhibiting DNA damage repair and cell cycle regulation. This dual mechanism of action makes it a promising candidate for the treatment of cancers that are resistant to other therapies .
特性
分子式 |
C31H33FN6O3 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
4-[[4-fluoro-3-[2-(3-piperidin-1-ylpropoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C31H33FN6O3/c32-26-10-9-21(18-28-23-7-2-3-8-24(23)29(39)36-35-28)17-25(26)30(40)38-15-11-27-22(20-38)19-33-31(34-27)41-16-6-14-37-12-4-1-5-13-37/h2-3,7-10,17,19H,1,4-6,11-16,18,20H2,(H,36,39) |
InChIキー |
FGGDDPHGBCQQLG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCOC2=NC=C3CN(CCC3=N2)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
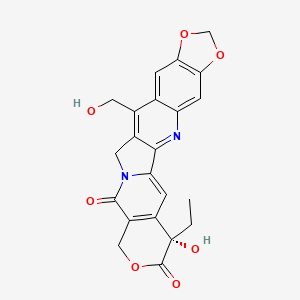
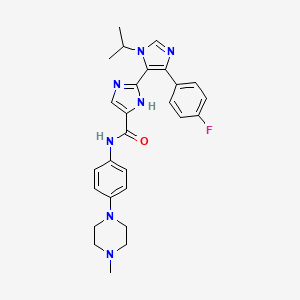
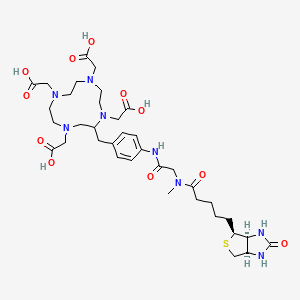
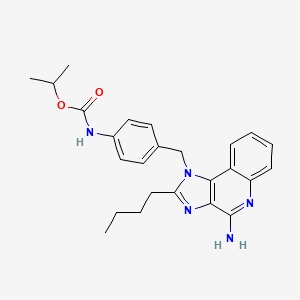
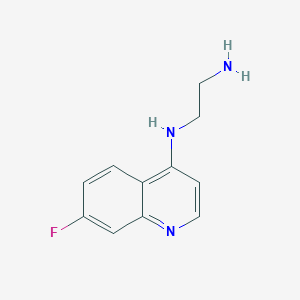
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
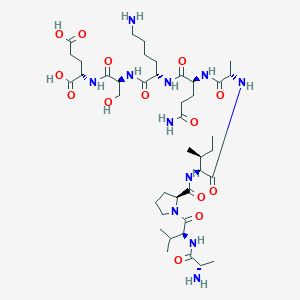
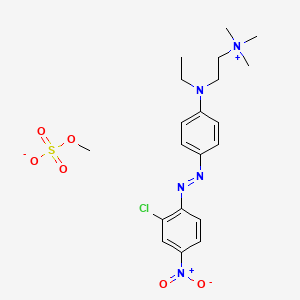

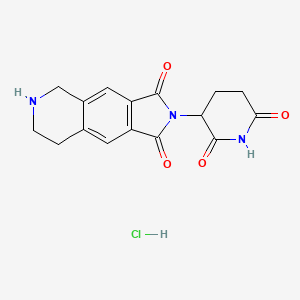
![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
